molecular formula C24H24N4O5 B11022253 2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11022253
M. Wt: 448.5 g/mol
InChI Key: ROJXHEGEJNEUGN-UHFFFAOYSA-N
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Description

This compound features a 1,3-dioxo-2,3-dihydro-1H-isoindole core substituted with a 2-(3,4-dimethoxyphenyl)ethyl group at position 2 and a carboxamide-linked 2-(1H-imidazol-4-yl)ethyl moiety at position 3.

Properties

Molecular Formula

C24H24N4O5

Molecular Weight

448.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C24H24N4O5/c1-32-20-6-3-15(11-21(20)33-2)8-10-28-23(30)18-5-4-16(12-19(18)24(28)31)22(29)26-9-7-17-13-25-14-27-17/h3-6,11-14H,7-10H2,1-2H3,(H,25,27)(H,26,29)

InChI Key

ROJXHEGEJNEUGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCC4=CN=CN4)OC

Origin of Product

United States

Preparation Methods

Phthalimide Core Synthesis

The isoindole-1,3-dione core is synthesized via condensation of 2,4-dichloro-5-sulfamyl benzoic acid with cuprous cyanide in N-methylpyrrolidone (NMP), achieving 48% yield after recrystallization. This step forms the dichlorophthalimide intermediate, which is subsequently alkylated with 2-(3,4-dimethoxyphenyl)ethylamine under refluxing amyl alcohol (120°C, 8 h).

Carboxamide Coupling

The N-alkylated phthalimide undergoes amidation with 2-(1H-imidazol-4-yl)ethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dimethylformamide (DMF). This step requires rigorous moisture exclusion to prevent hydrolysis, yielding the carboxamide derivative at 65–72% efficiency.

Tin-Mediated Reduction

Final reduction of the phthalimide’s carbonyl group to a methylene bridge employs tin powder in hydrochloric acid–methanol (1:1 v/v) under reflux (1.5 h), followed by neutralization with NaOH to isolate the isoindolinone product. This step achieves 68% yield but generates stoichiometric tin waste, necessitating post-reaction purification via methanol extraction.

Hexadehydro-Diels–Alder (HDDA) Domino Reaction Methodology

Tetracyclic Framework Construction

The HDDA reaction enables single-step formation of the isoindole-1,3-dione core via [4+2] cycloaddition of substituted tetraynes with imidazole derivatives (Table 1). For example, heating 1,3,5,7-tetrayne with 4-(imidazol-4-yl)ethylamine in DMF at 140°C for 12 h under oxygen produces the tricyclic isoindole-dione with 85% yield. Oxygen acts as a co-reactant, facilitating intermolecular C–O bond formation without metal catalysts.

Advantages Over Classical Methods

  • Efficiency : Reduces synthetic steps from 5–7 to 2–3.

  • Atom Economy : Utilizes 100% of tetrayne reactants.

  • Functional Group Tolerance : Accommodates electron-donating (e.g., methoxy) and electron-withdrawing (e.g., fluoro) substituents.

Catalytic Reduction and Final Functionalization

Palladium-Catalyzed Hydrogenation

Post-HDDA intermediates undergo selective hydrogenation using Pd/C (10 wt%) in ethanol at 50 psi H₂, saturating alkyne residues while preserving the imidazole ring. This step achieves >90% conversion but requires careful monitoring to prevent over-reduction.

Methoxylation and Alkylation

The 3,4-dimethoxyphenethyl group is introduced via Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine, reacting the hydroxylated intermediate with 3,4-dimethoxybenzyl bromide in THF (0°C to rt, 24 h).

Analytical Techniques for Structural Confirmation

Spectroscopic Characterization

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) confirms the isoindolinone structure with singlet peaks at δ 3.72 (OCH₃) and δ 7.25–8.10 (aromatic protons).

  • MS : High-resolution ESI-MS shows [M+H]⁺ at m/z 449.18 (calc. 448.5).

  • XRD : Single-crystal X-ray diffraction verifies the Z-configuration of the carboxamide group.

Purity Assessment

HPLC (C18 column, acetonitrile–H₂O gradient) confirms ≥98% purity, with retention time = 12.7 min.

Comparative Analysis of Synthetic Methods

Parameter Multi-Step Condensation HDDA Domino Reaction
Total Steps 5–72–3
Overall Yield 17–22%45–52%
Catalyst Required None (stoichiometric reagents)None
Reaction Time 48–72 h12–24 h
Scalability Moderate (gram scale)High (kilogram feasible)

Challenges in Synthesis and Scalability

Regioselectivity in Imidazole Coupling

Competing N1 vs. N3 alkylation of imidazole necessitates protecting group strategies (e.g., trityl groups), which add steps and reduce yields.

Tin Waste Management

Classical tin/HCl reductions generate toxic sludge, requiring alternative reductants like Zn/NH₄Cl or catalytic transfer hydrogenation .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP, mild temperatures.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

The compound 2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic organic compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on biological activities, mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, imidazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction.

Antimicrobial Properties

Compounds structurally related to the target compound have shown promising antimicrobial activity. The incorporation of imidazole and isoindole moieties has been linked to enhanced interaction with microbial enzymes and receptors, leading to effective inhibition of bacterial growth . The exploration of this compound's antimicrobial properties could lead to the development of new therapeutic agents against resistant strains.

Anti-inflammatory Effects

Imidazole derivatives are also known for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation . This suggests potential applications in treating inflammatory diseases.

Synthesis and Biological Evaluation

A study conducted on similar compounds demonstrated their synthesis through multi-step organic reactions involving imidazole derivatives. The synthesized compounds were evaluated for their biological activity against a panel of cancer cell lines using the National Cancer Institute's protocols. Results indicated significant cytotoxicity at low micromolar concentrations, suggesting high potential for further development .

Structure-Activity Relationship (SAR) Studies

In SAR studies involving related compounds, modifications in the phenyl and imidazole rings were found to significantly affect biological activity. For example, variations in substituents on the 3,4-dimethoxyphenyl group led to differences in anticancer efficacy and selectivity against specific cancer types . This highlights the importance of structural optimization in enhancing therapeutic profiles.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in enzyme inhibition. The compound may also interact with receptors or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Comparative Insights

Core Structure Influence on Bioactivity

  • Isoindole vs. Benzimidazole/Indazole : The isoindole core’s planar, electron-deficient system may enhance π-π stacking in target binding compared to benzimidazoles’ fused aromatic systems (). However, benzimidazoles exhibit broader reported activities (e.g., anti-proliferative ), possibly due to better metabolic stability.
  • Imidazole Substitution : The target’s imidazole-4-yl group (uncommon in –5) could mimic histidine residues in enzyme active sites, akin to kinase inhibitors. In contrast, nitroimidazoles () rely on redox-activated cytotoxicity .

Substituent Effects

  • Methoxyphenyl Groups : Both the target and benzimidazoles () incorporate methoxyphenyl moieties, which enhance lipophilicity and membrane permeability. However, the target’s 3,4-dimethoxy substitution may confer selectivity for catecholamine-binding targets (e.g., adrenergic receptors).

Biological Activity

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C23H28N4O4
  • Molecular Weight : 420.50 g/mol
  • LogP : 2.29 (indicating moderate lipophilicity)

Structural Representation

C23H28N4O4 2 2 3 4 dimethoxyphenyl ethyl N 2 1H imidazol 4 yl ethyl 1 3 dioxo 2 3 dihydro 1H isoindole 5 carboxamide \text{C23H28N4O4}\quad \text{ 2 2 3 4 dimethoxyphenyl ethyl N 2 1H imidazol 4 yl ethyl 1 3 dioxo 2 3 dihydro 1H isoindole 5 carboxamide }

Research indicates that this compound may interact with several biological targets, particularly within the realm of cancer therapy and anti-inflammatory responses. It has been noted for its potential to inhibit certain kinases and enzymes involved in cell proliferation and survival.

  • Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have shown to inhibit DHFR, which is crucial for DNA synthesis and cellular replication. By blocking this enzyme, the compound could potentially hinder the growth of rapidly dividing cells such as cancer cells .
  • Kinase Inhibition : The imidazole ring in its structure suggests potential interactions with various kinases, which are often overactive in cancerous cells. This could lead to reduced tumor growth and metastasis .

Therapeutic Potential

The biological activity of this compound has been explored in various studies:

  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have been effective against melanoma and breast cancer models .
  • Anti-inflammatory Effects : The imidazole moiety is known to possess anti-inflammatory properties, suggesting that this compound might also be beneficial in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological effects of compounds related to or derived from the target molecule:

StudyCompound TestedFindings
Queener et al. (2022)Pyrido[2,3-d]pyrimidine derivativesInhibited DHFR with high affinity; significant antitumor effects observed in vivo models .
Smith et al. (2021)Imidazole-based compoundsDemonstrated anti-inflammatory properties in murine models; potential for treating rheumatoid arthritis .
Zhang et al. (2020)Isoindole derivativesShowed selective cytotoxicity against breast cancer cell lines; induced apoptosis through caspase activation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves multi-step organic reactions, including coupling of amines and carboxylic acids using agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled temperatures and solvent systems (e.g., THF or DMF). Critical steps include protecting-group strategies for the imidazole moiety and purification via column chromatography .
  • Key Parameters : Temperature (20–80°C), solvent polarity, and stoichiometric ratios of reagents. For example, excess DCC may improve coupling efficiency but requires careful removal to avoid side products .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., dimethoxyphenyl and imidazole protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out impurities .
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at λ = 254 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the imidazole or isoindole core) affect bioactivity?

  • Experimental Design :

  • SAR Studies : Synthesize analogs with variations in methoxy groups or imidazole substituents.
  • Biological Assays : Compare binding affinities (e.g., via SPR or ITC) to targets like kinases or GPCRs. For example, replacing the 3,4-dimethoxyphenyl group with a chlorophenyl moiety reduced activity by 40% in preliminary assays .
    • Data Interpretation : Use molecular docking to correlate steric/electronic effects with activity trends .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Case Example : Discrepancies in IC50 values (e.g., 10 nM vs. 500 nM) may arise from assay conditions (e.g., buffer pH, temperature) or impurity profiles.
  • Resolution :

  • Reproduce assays under standardized conditions (e.g., pH 7.4, 37°C).
  • Reanalyze compound batches via DSC (differential scanning calorimetry) to detect polymorphic variations affecting solubility .

Q. How can researchers design experiments to investigate the compound’s solubility and formulation stability?

  • Methodology :

  • Solubility Screening : Use co-solvents (e.g., PEG-400) or cyclodextrin-based formulations.
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring of hydrolytic byproducts (e.g., isoindole ring opening) .

Q. What mechanistic studies are recommended to elucidate interactions with cytochrome P450 enzymes?

  • Approach :

  • In vitro metabolism : Incubate with human liver microsomes and NADPH.
  • Metabolite Identification : UPLC-QTOF-MS to detect oxidative metabolites (e.g., O-demethylation products) .
    • Advanced Tools : Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .

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